4-(aminomethyl)-2-fluoro-N-methyl-N-phenylaniline hydrochloride
Overview
Description
4-(Aminomethyl)-2-fluoro-N-methyl-N-phenylaniline hydrochloride, also known as AMFPH, is an organic compound used in the synthesis of various pharmaceuticals. It is a white crystalline solid with a melting point of 146-148°C, and a molecular weight of 261.6 g/mol. AMFPH is a useful reagent for a wide range of chemical reactions, such as esterification, amidation, and alkylation. It is also used in the synthesis of biologically active compounds, such as drugs and peptides.
Scientific Research Applications
Fluoroorganic Chemistry in Research
Fluoroorganic compounds, characterized by the presence of fluorine atoms in organic molecules, are of significant interest in various scientific and technological fields due to their unique properties. The inclusion of fluorine can drastically alter a molecule's chemical behavior, including its stability, reactivity, and biological activity. This makes fluoroorganic compounds valuable in pharmaceuticals, agrochemicals, and materials science.
Synthesis and Applications
- Synthetic Pathways : Advances in synthetic chemistry have enabled the practical synthesis of complex fluoroorganic molecules, offering pathways to new materials and therapeutics. For example, practical methods for preparing key intermediates like 2-fluoro-4-bromobiphenyl, a molecule relevant in manufacturing non-steroidal anti-inflammatory drugs, demonstrate the ongoing innovation in fluoroorganic synthesis (Qiu et al., 2009).
- Biological and Pharmacological Effects : Fluorinated compounds often exhibit potent biological activities, making them key candidates for drug development and agricultural chemicals. The unique interaction of fluorine with biological systems can lead to improved efficacy and selectivity of pharmacologically active compounds.
- Environmental Considerations : The study and development of fluoroorganic compounds also consider their environmental impact, including their persistence and potential toxicity. Research into the degradation pathways and environmental behavior of fluorinated compounds is critical for assessing and mitigating their ecological footprint.
properties
IUPAC Name |
4-(aminomethyl)-2-fluoro-N-methyl-N-phenylaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2.ClH/c1-17(12-5-3-2-4-6-12)14-8-7-11(10-16)9-13(14)15;/h2-9H,10,16H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXYJVAESWFQBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=C(C=C(C=C2)CN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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